molecular formula C13H20NO6P B12838846 (S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid

(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid

Cat. No.: B12838846
M. Wt: 317.27 g/mol
InChI Key: NWIDIUPBLUJXLM-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as phenylalanine.

    Phosphorylation: The phenyl ring of phenylalanine is phosphorylated using diethyl phosphite in the presence of a suitable catalyst.

    Protection and Deprotection: The amino and carboxyl groups are protected using appropriate protecting groups to prevent unwanted reactions during the phosphorylation step. After phosphorylation, the protecting groups are removed.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphonate.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.

Scientific Research Applications

(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to act as an inhibitor or activator of specific enzymes. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a diethoxyphosphoryl group.

    (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a diethoxyphosphoryl group.

Uniqueness

(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile building block in synthetic chemistry and as a probe in biochemical research.

Properties

Molecular Formula

C13H20NO6P

Molecular Weight

317.27 g/mol

IUPAC Name

(2S)-2-amino-3-(4-diethoxyphosphoryloxyphenyl)propanoic acid

InChI

InChI=1S/C13H20NO6P/c1-3-18-21(17,19-4-2)20-11-7-5-10(6-8-11)9-12(14)13(15)16/h5-8,12H,3-4,9,14H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

NWIDIUPBLUJXLM-LBPRGKRZSA-N

Isomeric SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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